molecular formula C16H19N3O2 B2873056 1-cyclohexyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 953891-37-7

1-cyclohexyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2873056
CAS No.: 953891-37-7
M. Wt: 285.347
InChI Key: CTSATCKBTPWPCA-UHFFFAOYSA-N
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Description

1-Cyclohexyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a chemical research reagent belonging to the 1H-pyrazolo[3,4-b]pyridine class of fused heterocyclic compounds. This molecular scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purine bases, making it a valuable scaffold for developing biologically active molecules . The specific substitution pattern of this compound, featuring a cyclohexyl group at the N1 position and a cyclopropyl group at the C6 position, is designed to modulate the molecule's physicochemical properties and interaction with biological targets. The 4-carboxylic acid functional group is a key pharmacophore observed in several bioactive pyrazolopyridines; for instance, similar 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives have been developed as potent and selective agonists of the human Peroxisome Proliferator-Activated Receptor alpha (PPARα), a critical target for metabolic disease research . Furthermore, the pyrazolo[3,4-b]pyridine core is a privileged structure in drug discovery, with documented applications in the development of kinase inhibitors and phosphodiesterase 4 (PDE4) inhibitors for researching inflammatory diseases . The steric and electronic characteristics conferred by the cyclohexyl and cyclopropyl substituents make this reagent a versatile intermediate for further synthetic exploration, such as amide coupling or esterification, to create novel compounds for screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-cyclohexyl-6-cyclopropylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c20-16(21)12-8-14(10-6-7-10)18-15-13(12)9-17-19(15)11-4-2-1-3-5-11/h8-11H,1-7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSATCKBTPWPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C3=C(C=N2)C(=CC(=N3)C4CC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclohexyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, a cyclopropyl-substituted pyrazole derivative can be reacted with a cyclohexyl-substituted pyridine derivative in the presence of a strong acid catalyst to form the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The pyridine nitrogen can be reduced to form a pyridine derivative.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole or pyridine rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often with the aid of a strong acid or base.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Reduced pyridine derivatives.

  • Substitution: Substituted pyrazoles or pyridines.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research has explored its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

  • Industry: Its unique structure makes it valuable in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 1-cyclohexyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[3,4-b]pyridine-4-carboxylic acid scaffold exhibits significant pharmacological versatility, depending on substituent modifications. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridine Derivatives

Compound Name R₁ (Position 1) R₆ (Position 6) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-Cyclohexyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Cyclohexyl Cyclopropyl ~C₁₆H₁₉N₃O₂ ~285.35 Hypothesized kinase inhibition -
1-Butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Butyl Cyclopropyl C₁₅H₁₈N₃O₂ 272.33 Liquid crystal properties
1-(2-Chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 2-Chlorobenzyl Cyclopropyl C₁₉H₁₇ClN₃O₂ 366.81 Potential antimicrobial activity
5-Chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 2-Fluorophenyl Cyclopropyl (+ Cl at C5) C₁₇H₁₃ClFN₃O₂ 345.76 Research use (exact activity unspecified)
1-Cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Cyclopentyl Methyl C₁₃H₁₅N₃O₂ 245.28 Predicted density: 1.44 g/cm³
1-Ethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Ethyl Pyridin-4-yl C₁₅H₁₃N₄O₂ 287.29 Potential CNS-targeting applications

Key Observations :

Substituent Effects on Lipophilicity: Cyclohexyl (C₆H₁₁) and cyclopentyl (C₅H₉) groups enhance lipophilicity compared to smaller alkyl chains (e.g., ethyl or butyl) .

Biological Activity :

  • Halogenation (e.g., Cl or F at C5/C6) is common in bioactive derivatives, as seen in anticoagulant apixaban analogs .
  • The carboxylic acid group at C4 is critical for solubility and interactions with polar residues in enzymes .

Physicochemical Properties :

  • Molecular weights range from 245.28 to 366.81 g/mol, with higher values correlating with halogenation or aromatic substitution.
  • Derivatives like 1-cyclopentyl-6-methyl exhibit predicted pKa values near 1.12, suggesting strong acidity .

Contradictions and Limitations :

  • Biological data for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.

Biological Activity

1-Cyclohexyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H19N3O2
  • SMILES : C1CCCCC1C2=NC3=C(C=NN3CC4=CC=CC=C4)C(=C2)C(=O)O
  • InChIKey : HQRULNZCJUTCAP-UHFFFAOYSA-N

The structural characteristics of this compound suggest it may interact with various biological targets due to its complex ring system.

Anticancer Properties

Recent studies have indicated that pyrazolo[3,4-b]pyridine derivatives possess significant anticancer activity. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways.

  • Case Study : A study demonstrated that a related compound exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming the standard chemotherapy agent bleomycin in terms of apoptosis induction .

Neurological Implications

The compound's potential as a treatment for neurodegenerative diseases is also noteworthy. Pyrazolo[3,4-b]pyridine derivatives have been explored for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease.

  • Mechanism : Inhibition of AChE leads to increased levels of acetylcholine, which can enhance cognitive function and memory retention in affected patients. This dual inhibition mechanism has been highlighted in recent literature as a promising approach for Alzheimer's therapy .

Biological Activity Data Table

Activity TypeDescriptionReference
AnticancerInduces apoptosis in hypopharyngeal tumor cells
AChE InhibitionPotential treatment for Alzheimer's disease
CytotoxicityExhibits cytotoxic effects superior to standard drugs

In Vitro Studies

In vitro studies have shown that this compound can modulate various cellular pathways. The compound's structure allows it to bind effectively to target proteins involved in cell proliferation and survival.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.